2,6-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NOS2/c17-11-3-1-4-12(18)14(11)16(20)19-15(10-6-8-21-9-10)13-5-2-7-22-13/h1-9,15H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOQNCMGDMBZTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(C2=CSC=C2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2,6-difluorobenzoyl chloride with thiophene derivatives under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the benzamide core can produce amines.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of 2,6-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | 31.108 - 124.432 |
| Pseudomonas aeruginosa | 31.108 - 248.863 |
The compound demonstrated moderate to good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, outperforming traditional antibiotics like ciprofloxacin in certain assays.
Case Studies
- Study on MRSA : A study assessed the compound's effectiveness against MRSA biofilms, revealing significant reduction in biofilm formation at concentrations ranging from 62.216 to 124.432 µg/mL.
- In Vitro Testing : Another investigation highlighted the compound's ability to inhibit protein synthesis in bacterial cells, leading to cell death through disruption of nucleic acid and peptidoglycan production pathways.
Pharmacokinetics
While detailed pharmacokinetic data specific to this compound is limited, similar compounds have shown promising profiles regarding absorption, distribution, metabolism, and excretion (ADME). The presence of fluorine is anticipated to enhance lipophilicity, potentially improving bioavailability.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The difluoro groups and thiophene rings can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Pyrazole-Linked Benzamides
GSK-7975A (2,6-Difluoro-N-(1-[4-hydroxy-2-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl)benzamide):
- Substituents : A pyrazole ring replaces the thiophene groups, with a 4-hydroxy-2-(trifluoromethyl)benzyl moiety.
- Activity : Developed by GlaxoSmithKline as a selective CRAC (Calcium Release-Activated Calcium) channel blocker, demonstrating efficacy in modulating immune responses .
- Key Difference : The trifluoromethyl and hydroxyl groups in GSK-7975A enhance polarity and hydrogen-bonding capacity compared to the thiophene-containing target compound, which may reduce membrane permeability .
BD00794291 (2,6-Difluoro-N-(1-(4-hydroxy-2-(trifluoromethyl)benzyl)-1H-pyrazol-3-yl)benzamide):
Thiophene-Containing Analogues
- N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide :
- Structure : Shares a thiophen-2-yl group but replaces the second thiophene with a morpholine ring.
- Conformation : The morpholine adopts a chair conformation, and the thiophene ring forms a 63.54° angle with the morpholine plane. Hydrogen bonding via N–H⋯O interactions stabilizes the crystal lattice .
- Relevance : Highlights the conformational flexibility of thiophene-containing benzamides, which may influence target binding compared to rigid pyrazole derivatives .
Physicochemical and Pharmacokinetic Properties
Notes:
- The absence of polar groups (e.g., OH, CF₃) may limit aqueous solubility but enhance blood-brain barrier penetration compared to GSK-7975A .
Crystallographic and Conformational Analysis
- Target Compound: No crystal data available. Predicted to adopt a twisted conformation due to steric clash between thiophene rings, similar to the 85.2° inter-ring tilt observed in N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide .
- Pyrazole Analogs : GSK-7975A’s crystal structure is unreported, but its synthetic precursor (from ) forms a glassy solid, suggesting amorphous packing in the solid state .
Biological Activity
2,6-Difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.
The synthesis of 2,6-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide typically involves multi-step organic reactions. A common approach is the condensation of 2,6-difluorobenzoyl chloride with thiophene derivatives, often catalyzed by bases such as triethylamine in inert atmospheres to avoid side reactions.
Chemical Properties:
- Molecular Formula: CHFNS
- Molecular Weight: 330.4 g/mol
- CAS Number: Not specified in the search results.
The biological activity of this compound is attributed to its structural features, particularly the difluoro groups and thiophene rings. These components can engage in non-covalent interactions such as hydrogen bonding and π-π stacking with biological macromolecules. Such interactions may modulate enzyme or receptor activities, contributing to its observed pharmacological effects.
Biological Activity
Research indicates that compounds similar to 2,6-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide exhibit various biological activities:
-
Anticancer Activity:
- In vitro studies have shown that related compounds display significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), U-937 (monocytic leukemia), and others. For instance, certain derivatives have demonstrated IC values in the low micromolar range, indicating potent anticancer effects .
- A comparative study highlighted that some derivatives exhibited greater cytotoxicity than doxorubicin, a standard chemotherapy drug .
-
Antifungal Activity:
- Recent research has identified related compounds that exhibit broad-spectrum antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 µg/mL . This suggests potential applications in treating fungal infections.
-
Enzyme Inhibition:
- The compound's mechanism may involve inhibition of specific enzymes linked to cancer progression or fungal metabolism. For example, studies on related benzamide derivatives indicate their role as inhibitors of histone deacetylases (HDACs), which are critical in regulating gene expression involved in cancer .
Case Studies
Several studies have explored the biological activity of compounds closely related to 2,6-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
